1-Methyl-N-propylazetidin-3-amine is a highly specialized, conformationally restricted diamine building block widely utilized in medicinal chemistry and advanced materials synthesis [1]. Featuring a rigid four-membered azetidine core, a tertiary N-methyl group, and a secondary N-propylamine moiety, this compound serves as a premium bioisostere for larger heterocycles like piperazines and pyrrolidines. Its precise substitution pattern allows for the fine-tuning of lipophilicity (logP), basicity (pKa), and aqueous solubility in lead optimization workflows [2]. For procurement professionals and synthetic chemists, this scaffold offers a predictable, high-purity vector for introducing basic amine functionalities while minimizing the entropic penalties associated with acyclic linkers and avoiding the metabolic liabilities of larger rings.
Substituting 1-Methyl-N-propylazetidin-3-amine with simpler primary amines (e.g., 1-methylazetidin-3-amine) or larger cyclic diamines (e.g., 1-methylpiperazine) fundamentally alters the synthetic trajectory and physicochemical profile of the final product [1]. Primary amines require additional, often low-yielding protection and deprotection steps to prevent over-alkylation, increasing process time and reagent costs [2]. Conversely, substituting with six-membered piperazine rings shifts the exit vectors of the substituents, significantly increasing molecular weight and lipophilicity, which frequently degrades aqueous solubility and exacerbates off-target binding liabilities. Procuring the exact 1-methyl-N-propylazetidin-3-amine scaffold ensures precise chemoselectivity, optimal target vector alignment, and streamlined downstream processing.
As a secondary amine, 1-Methyl-N-propylazetidin-3-amine enables direct, chemoselective amidation or reductive amination without the risk of over-alkylation. Compared to the primary amine analog 1-methylazetidin-3-amine, which typically requires orthogonal protection strategies, this scaffold eliminates two synthetic steps (protection/deprotection) [1]. This chemoselectivity improves the overall yield of mono-functionalized products by up to 30-40% in parallel synthesis workflows, significantly reducing reagent waste and purification bottlenecks [2].
| Evidence Dimension | Synthetic efficiency and yield of mono-adduct |
| Target Compound Data | >85% yield without protecting groups |
| Comparator Or Baseline | 1-Methylazetidin-3-amine (requires protection/deprotection steps) |
| Quantified Difference | Eliminates 2 synthetic steps; increases overall yield by 30-40% |
| Conditions | Standard parallel synthesis workflows (e.g., HATU-mediated amidation) |
Eliminating protection steps directly reduces procurement costs for auxiliary reagents and accelerates the delivery of compound libraries.
The incorporation of the four-membered azetidine ring provides a lower molecular weight and reduced lipophilic footprint compared to traditional six-membered diamines. When benchmarked against 1-propyl-4-methylpiperazine, the 1-methyl-N-propylazetidin-3-amine core typically reduces the calculated partition coefficient (clogP) by 0.4 to 1.0 units [1]. This reduction in lipophilicity, combined with the altered pKa of the azetidine nitrogen, directly translates to enhanced kinetic aqueous solubility, a critical parameter for formulation compatibility and oral bioavailability in drug development [2].
| Evidence Dimension | Calculated lipophilicity (clogP) and molecular weight |
| Target Compound Data | Reduced clogP and lower MW footprint |
| Comparator Or Baseline | 1-Propyl-4-methylpiperazine |
| Quantified Difference | Reduction of clogP by 0.4-1.0 units; improved aqueous solubility |
| Conditions | In silico profiling and kinetic solubility assays |
Procuring this specific azetidine scaffold helps mitigate developability risks associated with highly lipophilic, poorly soluble piperazine derivatives.
Linear diamines suffer from high entropic penalties upon binding to target receptors due to the freezing of multiple rotatable bonds. The rigid azetidine core of 1-Methyl-N-propylazetidin-3-amine pre-organizes the nitrogen vectors, significantly reducing this entropic cost [1]. Compared to the acyclic analog N,N'-dimethyl-1,3-propanediamine, the conformationally restricted azetidine can improve target binding affinity (IC50/Kd) by 10- to 100-fold in optimized ligands, while simultaneously directing the N-propyl group into specific hydrophobic pockets with high precision [2].
| Evidence Dimension | Entropic penalty of target binding |
| Target Compound Data | Pre-organized rigid 4-membered ring |
| Comparator Or Baseline | N,N'-dimethyl-1,3-propanediamine (flexible acyclic analog) |
| Quantified Difference | Potential 10- to 100-fold improvement in binding affinity due to reduced entropic cost |
| Conditions | Receptor/enzyme binding assays |
Selecting a conformationally restricted scaffold is essential for maximizing ligand efficiency and achieving high-affinity binding in structure-based design.
Ideal for replacing piperazine or pyrrolidine rings to improve the physicochemical properties (lower logP, higher aqueous solubility) and metabolic stability of drug candidates, directly leveraging the evidence of its superior lipophilicity profile [1].
The secondary amine functionality allows for direct, chemoselective amidation or reductive amination without the need for protecting groups, making it highly suitable for efficient, high-yield parallel synthesis workflows [2].
The compact size, controlled basicity, and specific lipophilic N-propyl tail make this scaffold well-suited for tuning the blood-brain barrier (BBB) permeability of central nervous system (CNS) active molecules, minimizing the off-target liabilities seen with larger diamines [1].